![molecular formula C17H16ClIN2O2 B244945 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244945.png)
2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. The Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has been extensively studied for its potential as an anti-cancer agent.
Mecanismo De Acción
2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide targets the Aurora A kinase, which is overexpressed in many types of cancer. The Aurora A kinase plays a crucial role in cell division, and its overexpression can lead to abnormal cell division and the formation of tumors. 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide inhibits the activity of the Aurora A kinase, leading to cell cycle arrest and cell death.
Biochemical and Physiological Effects
2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis. 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide has been well-tolerated in preclinical studies, with no significant toxicity reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide is its specificity for the Aurora A kinase, which reduces the risk of off-target effects. However, 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research on 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to develop more potent and selective inhibitors of the Aurora A kinase. Finally, clinical trials are needed to determine the safety and efficacy of 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide in humans.
Métodos De Síntesis
The synthesis of 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide involves several steps. The first step is the synthesis of 2-chloro-5-iodobenzoic acid, which is then converted to 2-chloro-5-iodo-N-(3-hydroxyphenyl)benzamide. This intermediate is then reacted with isobutyryl chloride to yield 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide.
Aplicaciones Científicas De Investigación
2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide has also been shown to enhance the efficacy of other anti-cancer agents, such as paclitaxel and gemcitabine.
Propiedades
Fórmula molecular |
C17H16ClIN2O2 |
|---|---|
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
2-chloro-5-iodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H16ClIN2O2/c1-10(2)16(22)20-12-4-3-5-13(9-12)21-17(23)14-8-11(19)6-7-15(14)18/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
VUKFPTUHAHALSP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
SMILES canónico |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244864.png)
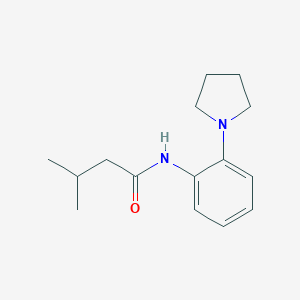
![2-(2,4-dimethylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B244869.png)
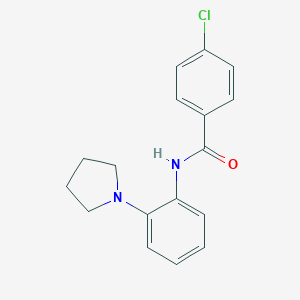


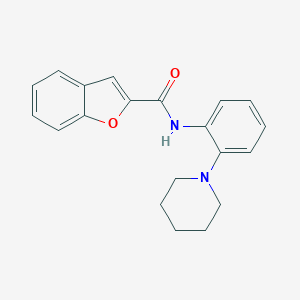
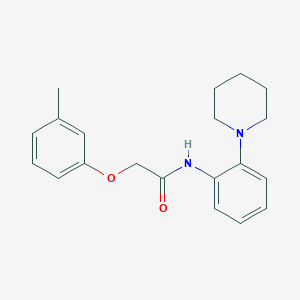
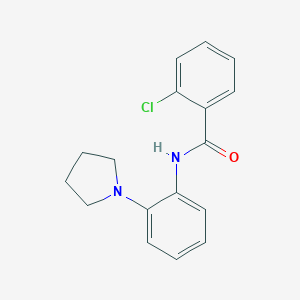
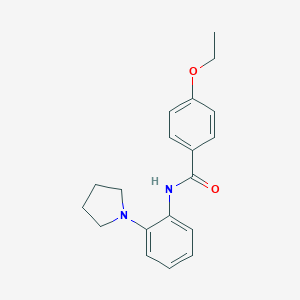
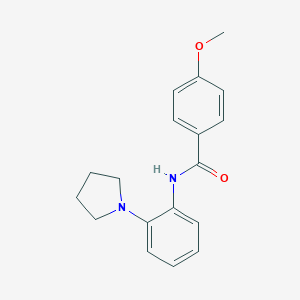
![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)
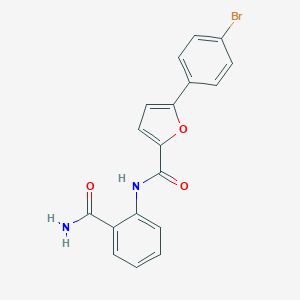
![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)